molecular formula C26H25F3N4O4S B11652089 (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11652089
M. Wt: 546.6 g/mol
InChI Key: JDMOUBPQMOMMLV-PUVTXGQCSA-N
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Description

The compound (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Benzylidene Group: This is usually done via a condensation reaction between an aldehyde and the thiadiazolo[3,2-a]pyrimidine core.

    Incorporation of the Phenoxyethoxy and Methoxybenzylidene Groups: These groups are introduced through nucleophilic substitution reactions, often using phenol derivatives and alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industrial Applications: It may find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H25F3N4O4S

Molecular Weight

546.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H25F3N4O4S/c1-4-15(2)17-6-8-18(9-7-17)36-11-12-37-20-10-5-16(14-21(20)35-3)13-19-22(30)33-25(31-23(19)34)38-24(32-33)26(27,28)29/h5-10,13-15,30H,4,11-12H2,1-3H3/b19-13-,30-22?

InChI Key

JDMOUBPQMOMMLV-PUVTXGQCSA-N

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)OC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)OC

Origin of Product

United States

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